molecular formula C14H12N2O4S2 B2980495 (Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)acetic acid CAS No. 881547-62-2

(Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)acetic acid

Cat. No.: B2980495
CAS No.: 881547-62-2
M. Wt: 336.38
InChI Key: BJAZPEKTPJYSNC-POHAHGRESA-N
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Description

(Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)acetic acid is a useful research compound. Its molecular formula is C14H12N2O4S2 and its molecular weight is 336.38. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The benzothiazole nucleus is a principle moiety in many biologically active compounds, indicating its importance in drug development. Drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole, based on the benzothiazole skeleton, highlight the chemical's significance in medicinal chemistry (Sumit, Arvind Kumar, & A. Mishra, 2020).

Anticancer Potentials

Benzothiazole and its derivatives are known for their anticancer potentials, with various substituents affecting their activity distinctively. The structural-activity relationship (SAR) and mechanisms of action of benzothiazole derivatives have been reviewed, showing promising leads for cancer chemotherapy. The derivatives have shown tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation as important anticancer mechanisms (Nandini Pathak, E. Rathi, Nitesh Kumar, S. Kini, & C. Rao, 2019).

Structural Significance in Medicinal Chemistry

The benzothiazole scaffold is highlighted for its diverse pharmacological activities with less toxic effects. It is a common structure in many natural and synthetic bioactive molecules, making it a rapidly developing compound in medicinal chemistry. Benzothiazole derivatives possess activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer, which underscores the scaffold's versatility and importance (M. Bhat & S. L. Belagali, 2020).

Therapeutic Potential of Benzothiazole Derivatives

Benzothiazole derivatives have been extensively reviewed for their therapeutic potential, with a focus on their patent applications. These compounds have shown promising results as chemotherapeutic agents against cancer, demonstrating the increasing importance of benzothiazole nucleus in drug discovery. Their structural simplicity and synthesis flexibility provide a broad scope for the development of new chemical entities targeting various diseases (A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Properties

IUPAC Name

2-[[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c1-16-13(20)10(22-14(16)21)6-8-2-4-9(5-3-8)12(19)15-7-11(17)18/h2-6H,7H2,1H3,(H,15,19)(H,17,18)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAZPEKTPJYSNC-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCC(=O)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NCC(=O)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.